molecular formula C15H15F2NO3S B2920282 2-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide CAS No. 1797640-80-2

2-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide

Cat. No. B2920282
CAS RN: 1797640-80-2
M. Wt: 327.35
InChI Key: KVZVUJGZOQYSPI-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on this compound, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Typically, sulfonamides can undergo reactions such as hydrolysis, oxidation, and reduction .

Scientific Research Applications

Fluorination and Synthesis

The development of novel electrophilic fluorinating reagents has been a significant area of research due to their potential in improving the enantioselectivity of products in synthetic chemistry. An example is the synthesis of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-fluorobenzenesulfonimide (NFSI). NFBSI has been shown to enhance the enantioselectivity of products by as much as 18% in the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether compared to NFSI (Yasui et al., 2011).

Bioactivity and Medicinal Chemistry

Compounds with the benzenesulfonamide moiety, including those with fluorine substitutions, have been extensively studied for their medicinal properties. For instance, a series of 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety was synthesized and evaluated for their cyclooxygenase inhibitory activities. This research highlighted the importance of fluorine substitution for the selective potency and efficacy of COX-2 inhibitors, with potential implications for developing new anti-inflammatory drugs (Pal et al., 2003).

Enzyme Inhibition

Further studies have been conducted on the synthesis of new sulfonamide derivatives and their effects as enzyme inhibitors, particularly targeting carbonic anhydrase (CA). These studies have identified compounds with significant inhibitory effects against human cytosolic isoforms hCA I and II, underscoring the potential of fluorinated benzenesulfonamides in therapeutic applications, such as the treatment of glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Structural Chemistry

The impact of fluorine atoms on the polymorphism of aromatic sulfonamides has been another focus of research. Studies have shown that fluorine-substituted N-(2-phenoxyphenyl)benzenesulfonamides exhibit polymorphs or pseudopolymorphs, suggesting that the introduction of fluorine groups can significantly affect the crystal packing and stability of these compounds. This research contributes to our understanding of how subtle changes in molecular structure can influence the solid-state properties of pharmaceutical compounds (Terada et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, sulfonamide antibiotics work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Standard safety measures should always be taken when handling chemical compounds, including the use of personal protective equipment .

properties

IUPAC Name

2-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3S/c1-21-14(11-5-4-6-12(16)9-11)10-18-22(19,20)15-8-3-2-7-13(15)17/h2-9,14,18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVUJGZOQYSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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